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Abstract
Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon (1C) metabolism,

catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-

methylenetetrahydrofolate (CH2-THF). This function places SHMT at a pivotal node in the

biosynthesis of nucleotides and amino acids, making it a compelling target for therapeutic

intervention, particularly in oncology. The pyrazolopyran derivative, (+)-SHIN1, has emerged as

a potent, folate-competitive inhibitor of both human cytosolic (SHMT1) and mitochondrial

(SHMT2) isoforms. This technical guide provides a comprehensive overview of the structural

and quantitative aspects of (+)-SHIN1 binding to SHMT, detailing the molecular interactions

that underpin its inhibitory activity. It also outlines the key experimental methodologies

employed in the characterization of this interaction, offering a valuable resource for researchers

in the fields of structural biology, enzymology, and drug discovery.

Introduction to SHMT and its Role in One-Carbon
Metabolism
Serine hydroxymethyltransferase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that

plays a central role in cellular 1C metabolism.[1][2] The reaction catalyzed by SHMT is a

primary source of one-carbon units essential for various biosynthetic pathways, including the
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synthesis of purines and thymidylate.[2][3] In mammals, two major isoforms of SHMT exist:

SHMT1, located in the cytosol, and SHMT2, found in the mitochondria.[4][5][6] Both isoforms

are crucial for maintaining cellular homeostasis, and their upregulation has been observed in

various cancers to meet the metabolic demands of rapid cell proliferation.[4][6][7] This makes

SHMT a significant target for the development of anti-cancer therapeutics.[7][8]

The enzymatic activity of SHMT involves the transfer of the β-carbon of serine to THF,

producing glycine and CH2-THF.[5] This reaction is a key entry point for one-carbon units into

the folate cycle, which are subsequently utilized in various metabolic processes.
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Fig. 1: Role of SHMT1 and SHMT2 in one-carbon metabolism and inhibition by (+)-SHIN1.

Quantitative Analysis of (+)-SHIN1 Inhibition
(+)-SHIN1 is a potent inhibitor of both human SHMT1 and SHMT2.[9][10] Its inhibitory activity

has been quantified through various in vitro and cellular assays, with the key parameters

summarized in the table below. The data demonstrates that (+)-SHIN1 exhibits nanomolar

potency against the isolated enzymes and sub-micromolar to nanomolar efficacy in cellular

growth inhibition assays.[4][10][11]

Parameter Target Value Assay Type Reference

IC50 Human SHMT1 5 nM
In vitro enzyme

assay
[9][10]

IC50 Human SHMT2 13 nM
In vitro enzyme

assay
[9][10]

Cellular IC50 HCT-116 (WT) 870 nM
Cell growth

inhibition
[4][11]

Cellular IC50

HCT-116

(SHMT2

knockout)

< 50 nM
Cell growth

inhibition
[4]

EC50
Enterococcus

faecium
10⁻¹¹ M

Bacterial growth

inhibition
[3]

Structural Basis of (+)-SHIN1 Binding and Inhibition
The mechanism of (+)-SHIN1 inhibition is competitive with respect to the folate co-substrate.[6]

Structural studies of a closely related pyrazolopyran inhibitor in complex with human SHMT2

(PDB ID: 5V7I) and (+)-SHIN1 with Enterococcus faecium SHMT have provided detailed

insights into the binding mode.[3][4]

The pyrazolopyran core of the inhibitor occupies the same binding pocket as the pteridine

moiety of folate.[4][11] Key interactions include:
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Hydrogen Bonding: The exocyclic amine of the inhibitor forms hydrogen bonds with the

amide backbone of conserved residues within the active site. The pyrazole nitrogen also

engages in hydrogen bonding.[4]

Hydrophobic Interactions: The substituted phenyl ring of (+)-SHIN1 extends into a

hydrophobic pocket, with a nearby tyrosine residue potentially forming a π-stacking

interaction, which may contribute to the inhibitor's enhanced potency.[4]

Conformational Changes: Two variable loop regions in SHMT are crucial for inhibitor binding.

The binding of the natural substrate, serine, can enhance the affinity for (+)-SHIN1 by

stabilizing the loop structure of the enzyme.[3][12]

The binding of (+)-SHIN1 to the folate-binding site effectively blocks the entry of

tetrahydrofolate, thereby inhibiting the catalytic cycle of SHMT.

Experimental Protocols
The characterization of (+)-SHIN1 binding to SHMT involves a combination of biochemical,

biophysical, and structural biology techniques. Below are outlines of the key experimental

protocols.

Recombinant SHMT Expression and Purification
A standard workflow for obtaining purified SHMT for in vitro studies is depicted below.
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Fig. 2: General workflow for recombinant SHMT expression and purification.
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Cloning and Expression: The open reading frame of human SHMT1 or SHMT2 is cloned into

a suitable bacterial expression vector, often with an N-terminal polyhistidine tag for

purification. The construct is then transformed into an E. coli strain like BL21(DE3).

Expression is typically induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a

reduced temperature (e.g., 16-18°C) to enhance protein solubility.[4]

Purification: The bacterial cells are harvested and lysed. The soluble fraction is subjected to

immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin. The polyhistidine

tag is often cleaved by a specific protease (e.g., TEV protease), followed by a second IMAC

step to remove the protease and any uncleaved protein. The final purification step is typically

size-exclusion chromatography to obtain a homogenous protein sample.[4]

SHMT Enzyme Activity Assay
SHMT activity can be measured using various methods, including a coupled

spectrophotometric assay.[13][14]

Principle: The SHMT-catalyzed reaction produces CH2-THF. This product can be used by a

coupling enzyme, 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which oxidizes

CH2-THF to 5,10-methenyltetrahydrofolate, with the concomitant reduction of NADP+ to

NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored over

time.[13][14]

Reaction Mixture: A typical reaction mixture contains purified SHMT, L-serine,

tetrahydrofolate, NADP+, and the coupling enzyme MTHFD in a suitable buffer (e.g.,

potassium phosphate buffer, pH 7.5).[13][15]

IC50 Determination: To determine the IC50 value of (+)-SHIN1, the assay is performed in the

presence of varying concentrations of the inhibitor. The initial reaction rates are plotted

against the inhibitor concentration, and the data is fitted to a dose-response curve to

calculate the IC50.

X-ray Crystallography
Determining the high-resolution structure of SHMT in complex with an inhibitor is crucial for

understanding the molecular interactions.
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Crystallization: Purified SHMT is concentrated and mixed with the inhibitor and co-factors

(e.g., glycine, PLP). Crystallization conditions are screened using techniques like sitting-drop

or hanging-drop vapor diffusion.

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray

diffraction data are collected at a synchrotron source.

Structure Solution and Refinement: The structure is solved by molecular replacement using a

known SHMT structure as a search model. The model is then refined against the

experimental data, and the inhibitor is built into the observed electron density.[3][4] The final

model is validated for its geometric quality.

Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of (+)-SHIN1 to SHMT in a cellular context.

Principle: The binding of a ligand to its target protein can increase the thermal stability of the

protein.

Methodology: Cells are treated with either vehicle or (+)-SHIN1. The cells are then heated to

a range of temperatures, followed by cell lysis. The soluble fraction is analyzed by Western

blotting to detect the amount of SHMT that remains in solution at each temperature. A shift in

the melting curve to a higher temperature in the presence of (+)-SHIN1 indicates target

engagement.

Mechanism of Action and Therapeutic Implications
The inhibition of SHMT by (+)-SHIN1 has significant downstream metabolic consequences. By

blocking the production of CH2-THF, (+)-SHIN1 depletes the cellular pool of one-carbon units

required for nucleotide synthesis.[9][10] This leads to an arrest of the cell cycle and inhibition of

cell proliferation.
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Fig. 3: Logical flow of the mechanism of action of (+)-SHIN1.

The dual inhibition of both SHMT1 and SHMT2 is critical for therapeutic efficacy, as it prevents

metabolic compensation between the cytosolic and mitochondrial compartments.[4][11] The

potent and specific inhibition of SHMT by (+)-SHIN1 validates this enzyme as a promising

target for cancer therapy, and the structural and quantitative data presented herein provide a
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solid foundation for the rational design of next-generation SHMT inhibitors with improved

pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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